N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Description
The compound N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide features a pyridine-3-carboxamide core with a trifluoromethyl (-CF₃) group at the 6-position and a 4-cyclohexyl-substituted thiazole moiety linked via a methylene bridge. The pyridine-carboxamide scaffold is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or receptor antagonism . The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, while the cyclohexyl-thiazole moiety may improve lipophilicity and target binding specificity.
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3OS/c18-17(19,20)14-7-6-12(8-21-14)16(24)22-9-15-23-13(10-25-15)11-4-2-1-3-5-11/h6-8,10-11H,1-5,9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKIABDMAOONGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling Reactions: The final step involves coupling the thiazole and pyridine rings through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the pyridine ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluoromethyl group and the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the pyridine ring can lead to piperidine derivatives.
Scientific Research Applications
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancers.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with metal ions and other cofactors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Structural and Functional Analogues of Pyridine-3-carboxamide Derivatives
The following table summarizes key structural analogs and their biological activities:
Key Structural Variations and Implications
Thiazole Modifications
- Target Compound vs. N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide: The target compound’s 4-cyclohexylthiazole group replaces the 4-chlorophenylthiazole in the analog from . However, the hydroxyl group in the analog may confer hydrogen-bonding capacity, which is absent in the target compound’s CF₃ substituent.
Trifluoromethyl Substitutions
- Target Compound vs. Imnopitant: Both compounds incorporate CF₃ groups, but imnopitant has a 3,5-bis(trifluoromethyl)phenyl substituent, contributing to its high NK1 receptor affinity .
Heterocyclic Additions
- 6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide :
This analog () replaces the thiazole moiety with a triazole group, which could alter binding kinetics due to triazole’s dual hydrogen-bonding capacity. The meta-CF₃ phenyl group may also influence spatial orientation in target binding compared to the target compound’s cyclohexyl-thiazole .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: The CF₃ group in the target compound and imnopitant resists oxidative metabolism, extending half-life compared to non-fluorinated analogs .
- Bioactivity: Thiazole-containing analogs () often exhibit antimicrobial activity, suggesting the target compound may share this profile. In contrast, imnopitant’s bis-CF₃ and piperazinyl groups are tailored for CNS targets .
Biological Activity
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a thiazole moiety linked to a pyridine ring, which is known for contributing to various biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structural features have shown promising results in inhibiting cancer cell proliferation. The cytotoxicity of thiazole compounds can be attributed to their ability to interfere with cellular mechanisms such as apoptosis and cell cycle regulation.
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Induces apoptosis |
| Compound B | 1.98 ± 1.22 | Inhibits cell cycle progression |
| This compound | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, potentially through the inhibition of bacterial protein synthesis or cell wall synthesis.
Case Study: Antimicrobial Evaluation
In a study examining the antimicrobial efficacy of thiazole derivatives, several compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. The SAR analysis revealed that electron-withdrawing groups at specific positions on the thiazole ring enhance antibacterial activity.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole ring and the substituents on the pyridine can significantly affect biological activity. For instance:
- Electron-withdrawing groups (e.g., trifluoromethyl) improve potency.
- Alkyl substitutions on the thiazole enhance lipophilicity and membrane permeability.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and survival.
Q & A
Basic: What synthetic strategies are recommended for preparing N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
- Thiazole Ring Formation : Use cyclization reactions, such as Hantzsch thiazole synthesis, by reacting thiourea derivatives with α-halo ketones. For example, cyclize 4-cyclohexyl-2-aminothiazole intermediates with halogenated precursors in acetonitrile under reflux .
- Trifluoromethyl Pyridine Synthesis : Introduce the trifluoromethyl group via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts or direct fluorination with agents like SF4 .
- Optimization : Vary solvents (DMF for cyclization, dichloromethane for coupling) and catalysts (e.g., iodine for sulfur elimination). Monitor progress via TLC and purify intermediates using column chromatography .
Advanced: How can researchers resolve contradictions in NMR data when assigning regiochemistry in the thiazole-pyridine scaffold?
Methodological Answer:
- Multi-Dimensional NMR : Employ 2D techniques (COSY, HSQC, HMBC) to confirm connectivity. For example, HSQC can correlate 1H-13C signals to distinguish between thiazole and pyridine protons .
- Computational Validation : Compare experimental 1H/13C chemical shifts with density functional theory (DFT)-calculated values. Use software like Gaussian to model electronic environments .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure using SHELX programs. Refinement with SHELXL ensures accurate bond-length and angle measurements .
Basic: Which computational methods are suitable for modeling the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against protein targets (e.g., kinases). Validate with co-crystallized ligands from the PDB .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns using GROMACS or AMBER. Analyze root-mean-square deviation (RMSD) to assess conformational changes .
- DFT for Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites relevant to bioactivity .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl group?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituents (e.g., -CH3, -Cl) replacing -CF3. Use parallel synthesis to generate a library of analogs .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., IC50 determination) or cellular models. Compare potency and selectivity profiles.
- Statistical Analysis : Apply multivariate regression to correlate substituent properties (e.g., lipophilicity, steric bulk) with activity. Tools like MOE or RStudio enable SAR modeling .
Basic: What analytical techniques are critical for assessing the compound’s purity and structural integrity?
Methodological Answer:
- HPLC-MS : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to detect impurities.
- Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values.
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to identify solvates or hydrates .
Advanced: How can low solubility in pharmacological assays be addressed without compromising bioactivity?
Methodological Answer:
- Formulation Strategies : Use co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin-based encapsulation to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the pyridine carboxamide moiety to improve solubility while retaining activity post-metabolism .
- Cocrystallization : Engineer cocrystals with succinic acid or caffeine to modify crystal packing and dissolution rates .
Basic: What spectroscopic methods are essential for characterizing the compound’s solid-state properties?
Methodological Answer:
- FT-IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-F stretch at ~1100 cm⁻¹) .
- Powder XRD : Compare experimental diffraction patterns with simulated data from single-crystal structures to confirm phase purity .
Advanced: How can researchers analyze conflicting bioactivity data across different assay platforms?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and controls.
- Meta-Analysis : Pool data from multiple studies and apply heterogeneity tests (e.g., I² statistic) to identify outliers.
- Mechanistic Studies : Use CRISPR knockouts or siRNA silencing to confirm target specificity and rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
